2-nitropyridine-4-carboxylic Acid
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Overview
Description
Magnesium ascorbate is a compound formed by the combination of magnesium and ascorbic acid (vitamin C). It is known for its antioxidant properties and is commonly used as a dietary supplement to provide both magnesium and vitamin C. Magnesium ascorbate is a white to off-white powder that is soluble in water and is often used in food supplements and pharmaceuticals due to its stability and bioavailability .
Mechanism of Action
Target of Action
It’s known that nitropyridines can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
Nitropyridines, in general, are known to participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a class of compounds to which 2-Nitropyridine-4-carboxylic Acid belongs, can undergo various reactions . For instance, they can react with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . These reactions can lead to the formation of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Molecular Mechanism
It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium ascorbate can be synthesized by reacting ascorbic acid with magnesium oxide or magnesium carbonate. The reaction typically involves dissolving ascorbic acid in water and then adding magnesium oxide or magnesium carbonate under controlled conditions. The mixture is stirred until the reaction is complete, resulting in the formation of magnesium ascorbate.
Industrial Production Methods: In industrial settings, magnesium ascorbate is produced by a similar method but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then dried and milled to obtain a fine powder suitable for use in supplements and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: Magnesium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Magnesium ascorbate can be oxidized to dehydroascorbic acid in the presence of oxygen. This reaction is often catalyzed by metal ions such as iron or copper.
Reduction: Ascorbic acid, a component of magnesium ascorbate, acts as a reducing agent and can reduce metal ions like iron(III) to iron(II).
Substitution: In aqueous solutions, magnesium ascorbate can undergo substitution reactions where the magnesium ion is replaced by other metal ions.
Major Products:
Oxidation: Dehydroascorbic acid
Reduction: Reduced metal ions (e.g., iron(II))
Substitution: Various metal ascorbates depending on the substituting metal ion.
Scientific Research Applications
Magnesium ascorbate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Studied for its role in cellular metabolism and as an antioxidant.
Medicine: Investigated for its potential benefits in preventing and treating conditions related to oxidative stress, such as cardiovascular diseases and certain types of cancer.
Industry: Used in the formulation of dietary supplements and fortified foods to provide essential nutrients
Comparison with Similar Compounds
Magnesium ascorbate is unique due to its dual role in providing both magnesium and vitamin C. Similar compounds include:
Calcium Ascorbate: Provides calcium and vitamin C, often used in supplements for bone health.
Sodium Ascorbate: Provides sodium and vitamin C, commonly used as a food preservative and antioxidant.
Zinc Ascorbate: Provides zinc and vitamin C, used in supplements to support immune function.
Magnesium ascorbate stands out due to its additional benefits of magnesium, which is crucial for muscle function, nerve transmission, and energy production .
Properties
IUPAC Name |
2-nitropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXERXZLYZFAKBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376498 |
Source
|
Record name | 2-nitropyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-74-0 |
Source
|
Record name | 2-Nitro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-nitropyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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